molecular formula C6H7NO3S B1594855 2-Hydroxybenzenesulfonamide CAS No. 3724-14-9

2-Hydroxybenzenesulfonamide

Cat. No. B1594855
CAS RN: 3724-14-9
M. Wt: 173.19 g/mol
InChI Key: MOXDGMSQFFMNHA-UHFFFAOYSA-N
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Description

2-Hydroxybenzenesulfonamide is a compound with the molecular formula C6H7NO3S and a molecular weight of 173.19 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Hydroxybenzenesulfonamide consists of a benzene ring with a hydroxyl group (OH) and a sulfonamide group (SO2NH2) attached . The sulfonamide group is characteristic of the existence of the sulfanilamide group and a distinct 6-membered heterocyclic ring .


Chemical Reactions Analysis

2-Hydroxybenzenesulfonamide binds to carbonic anhydrases via a coordination bond between the negatively charged nitrogen of the alkylated amino group and Zn (ii) in the active site of CA . The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide .


Physical And Chemical Properties Analysis

2-Hydroxybenzenesulfonamide is a powder with a melting point of 140-141°C . It is not readily biodegradable and has the potential to cause various unfavorable side effects .

Scientific Research Applications

Application 1: Carbonic Anhydrase Inhibition

  • Summary of the Application : 2-Hydroxybenzenesulfonamide is used in the study of carbonic anhydrase (CA) inhibition. CA is a zinc-containing metalloenzyme that binds primary sulfonamides with high affinity . The inhibition of CA has therapeutic applications in antiglaucoma, anticonvulsants, and anticancer agents .
  • Methods of Application : The binding profile of secondary sulfonamides, including 2-Hydroxybenzenesulfonamide, for 12 recombinant catalytically active human CA isoforms were determined by the fluorescent thermal shift assay, stopped-flow assay of the inhibition of enzymatic activity, and isothermal titration calorimetry .
  • Results or Outcomes : The binding reaction is linked to deprotonation of the amino group and protonation of the Zn (ii)-bound hydroxide . A series of indole-based benzenesulfonamides were designed, synthesized, and biologically evaluated as potential hCAIs . Some compounds exhibited potent and selective profiles over the hCA II isoform .

Application 2: Synthesis of Sulfonimidates

  • Summary of the Application : 2-Hydroxybenzenesulfonamide can be used in the synthesis of sulfonimidates. Sulfonimidates are organosulfur species that have seen a resurgence in interest as intermediates to access other important organosulfur compounds .
  • Methods of Application : The synthesis of sulfonimidates focuses on their creation from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Results or Outcomes : The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides and sulfoximines, have increased prominence due to their medicinal chemistry properties .

Application 3: Synthesis of Polymers

  • Summary of the Application : 2-Hydroxybenzenesulfonamide can be used in the synthesis of polymers. Sulfonimidates, which can be synthesized from 2-Hydroxybenzenesulfonamide, have been utilized as precursors for polymers .
  • Methods of Application : The synthesis of polymers from sulfonimidates involves the decomposition of sulfonimidates at raised temperatures, which proved a novel way to access poly (oxothiazene) polymers .
  • Results or Outcomes : The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly (oxothiazene) polymers .

Safety And Hazards

2-Hydroxybenzenesulfonamide can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name

2-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXDGMSQFFMNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348450
Record name 2-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzenesulfonamide

CAS RN

3724-14-9
Record name 2-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

22.2 ml of boron tribromide are added dropwise, under nitrogen and at room temperature, over 15 minutes to a suspension of 39 g of 2-methoxyphenylsulfonamide in 210 ml of dry methylene chloride. The reaction mixture is then stirred for 1 hour at room temperature. After the mixture has been cooled to 0° C., 200 ml of methanol are added over 15 minutes and the clear solution is concentrated. The oily residue is taken up in ethyl acetate and the solution is washed twice with water, dried over sodium sulfate, and evaporated to dryness. The residue is triturated with petroleum ether, affording 25.1 g of 2-hydroxyphenylsulfonamide with a melting point of 136°-138° C.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of crude 1-(phenoxymethyl)-2-sulfamoylbenzene (1.6 g, 6 mmol.) in 200 mL of methanol was added Pd/C (0.64 g). The reaction mixture was stirred at room temperature for 5 hours under H2 with a pressure of 30 psi. After the material was consumed, the reaction mixture was filtered. The solvent was evaporated to give crude 1-(hydroxy)-2-sulfamoylbenzene (800 mg, 80%) which was used directly without purification.
Name
1-(phenoxymethyl)-2-sulfamoylbenzene
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0.64 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of chlorosulfonylisocyanate (Aldrich; 2 mL) in 76 mL MeNO2 at 0° C. was added phenol (2 g) in 10 mL MeNO2. The solution was heated at 45° C. for 30 minutes then AlCl3 (3.46 g) was added and the temperature raised to 100° C. for 30 minutes. The reaction mixture was poured onto ice/H2O, extracted (2× Et2O), and washed with H2O. The organic layer was extracted with K2CO3 (saturated solution) and the aqueous phase then acidified with 1N HCl. Extraction of the aqueous phase with Et2O followed by drying (MgSO4) and evaporation yielded a black oil. Purification of this oil by chromatography (hexane/EtOAc 1:1) gave the title compound as a white solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxybenzenesulfonamide
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2-Hydroxybenzenesulfonamide
Reactant of Route 6
2-Hydroxybenzenesulfonamide

Citations

For This Compound
44
Citations
PF Drygala, AF Kirbya, KG Watson - Synthetic communications, 1994 - Taylor & Francis
… Abstract: Chlorosulfonation of 4-t-butylanisole and formation of the sulfonamide 2, followed by removal of the t-butyl and 0-methyl groups with aluminium chloride provides a simple, novel …
Number of citations: 7 www.tandfonline.com
KA JENSEN, O BUCHARDT - Acta Chem. Sccmd, 1961 - actachemscand.org
… antagonism to p-aminobenzoic acid 1,‘-1, it seemed not improbable that introduction of heterocyclic substituents into the sulfonamide group of 4-amino-2-hydroxybenzenesulfonamide …
Number of citations: 0 actachemscand.org
S Suzue, T Irikura - Chemical and Pharmaceutical Bulletin, 1968 - jstage.jst.go.jp
… (II) resulted via the corresponding dimeric ester, followed by a partial ammonolysis, therefore prolonged treatment of II with ammonia may give 2-hydroxybenzenesulfonamide (Va). …
Number of citations: 13 www.jstage.jst.go.jp
S Fayyaz - 2018 - repository.pastic.gov.pk
Research on enzyme inhibitors has an enormous potential to introduce new drug candidates against enzyme related diseases. Keeping this in view, present study was designed to …
Number of citations: 0 repository.pastic.gov.pk
N Masuda, O Yamamoto, M Fujii, T Ohgami… - Bioorganic & medicinal …, 2005 - Elsevier
In a previous study, we described the structure–activity relationships (SARs) for a series of thiazolidenebenzenesulfonamide derivatives. These compounds were found to be highly …
Number of citations: 32 www.sciencedirect.com
A Sapegin, V Panova, E Reutskaya, AV Smirnov… - Tetrahedron, 2016 - Elsevier
… The respective 2-hydroxybenzenesulfonamide 5 (2 mmol) and 1,2-dihaloarene (1-halo-2-nitroarene) partner 9 (2 mmol) were combined in anhydrous DMF (7 mL) with freshly …
Number of citations: 12 www.sciencedirect.com
HL Wang, HR Li, YC Zhang, WT Yang… - Journal of Agricultural …, 2021 - ACS Publications
… The starting material 2-hydroxybenzenesulfonamide 1 was commercially available at PharmaCore. Potassium carbonate (34.5 g, 250 mmol) was added to a solution of 1 (8.65 g, 50 …
Number of citations: 11 pubs.acs.org
AR Katritzky, B Rachwal, S Rachwal… - Recueil Des Travaux …, 1993 - Wiley Online Library
Both hydroxy groups of Eriochrome Red B are protected by acetylation and the sulfonic acid group is converted to the sulfonyl chloride with phosphorus pentachloride. Reaction with …
Number of citations: 1 onlinelibrary.wiley.com
H Hashimoto, K Imamura, J Haruta… - Journal of medicinal …, 2002 - ACS Publications
… 4-(4-Cyclohexyl-2-methyloxazol-5-yl)-2-hydroxybenzenesulfonamide (12). To a suspension of 11 (618 mg, 1.45 mmol) in AcOH (2 mL) was added 33% HBr/AcOH (0.5 mL). The solution …
Number of citations: 145 pubs.acs.org
AF Kornahrens, AB Cognetta III, DM Brody… - Journal of the …, 2017 - ACS Publications
… An alternative approach to 26 via the 2-hydroxybenzenesulfonamide 30 was pursued in which aryl chlorosulfonylation ortho to a protected phenol preceded cyclic carbamate formation (…
Number of citations: 26 pubs.acs.org

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